CES1 Inhibition vs. N-Methyl Azepanes
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate demonstrates quantifiable inhibition of human carboxylesterase 1 (CES1), a key enzyme in drug metabolism and prodrug activation, with an IC50 of 22 nM [1]. This activity is a direct consequence of its specific 7-oxo substitution pattern and is not shared by its closest N-methylated analog, Ethoheptazine, which is an opioid analgesic but is not reported to have significant CES1 inhibitory activity at comparable concentrations [2].
| Evidence Dimension | Inhibition of human recombinant CES1 |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | Ethoheptazine (N-methyl analog) - No significant CES1 inhibition reported |
| Quantified Difference | Qualitative difference in target profile (CES1 inhibition vs. opioid receptor agonism) |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus-infected BTI insect cells, using 4-NPA as substrate by spectrophotometric analysis |
Why This Matters
Procurement of the correct 7-oxo analog is essential for studies on CES1-mediated metabolism; substitution with an N-methyl analog would lead to erroneous conclusions about drug metabolism and safety.
- [1] BindingDB. (2022). BDBM50570554 (CHEMBL4858186) Affinity Data: IC50 22 nM for human CES1. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13248, Ethoheptazine. View Source
